

An In-depth Toxicological Profile of Pentafluoroethane in Laboratory Animals

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Compound of Interest

Compound Name: Pentafluoroethane

Cat. No.: B1204445

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Executive Summary

Pentafluoroethane (HFC-125) is a hydrofluorocarbon with low acute and subchronic toxicity in laboratory animals. The primary route of exposure is inhalation, with the substance being poorly absorbed and rapidly excreted, mainly through exhaled air. No significant adverse effects have been observed in repeated-dose inhalation studies at concentrations up to 50,000 ppm. **Pentafluoroethane** is not genotoxic in a standard battery of in vitro and in vivo assays. Developmental toxicity studies in rats and rabbits have not shown teratogenic effects at concentrations up to 50,000 ppm. A key toxicological concern is cardiac sensitization to adrenaline at high concentrations, with a No-Observed-Adverse-Effect-Level (NOAEL) of 75,000 ppm in dogs. Definitive long-term carcinogenicity and multi-generational reproductive toxicity studies are not publicly available; however, based on the lack of genotoxicity and significant findings in subchronic studies, there is currently no major concern for carcinogenicity.

Acute Toxicity

Pentafluoroethane exhibits very low acute toxicity via the inhalation route. As a gas at room temperature, oral and dermal routes are not considered relevant for assessing acute toxicity.

Table 1: Acute Inhalation Toxicity of **Pentafluoroethane**

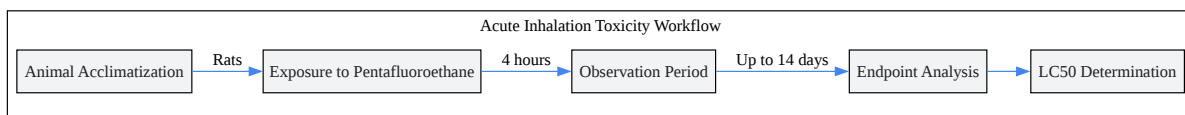
| Species | Exposure Duration | LC50 / Effect | Reference |
|---------|-------------------|--|--------------|
| Rat | 4 hours | > 800,000 ppm (No mortality or significant signs of toxicity observed) | [1] |
| Rat | 4 hours | 2910 g/m ³ (~590,000 ppm) | [2][3][4][5] |
| Mouse | 2 hours | 2735 g/m ³ | [1] |

Note on conflicting rat LC50 values: There is a discrepancy in the reported 4-hour inhalation LC50 for rats. One study reported no mortality at 800,000 ppm, while other sources cite an LC50 of 2910 g/m³. The value of >800,000 ppm suggests a very low order of toxicity where a precise LC50 could not be determined even at very high, oxygen-displacing concentrations. The 2910 g/m³ value, while still indicating low toxicity, is numerically lower. For a conservative assessment, both values should be considered.

Experimental Protocols: Acute Inhalation Toxicity

A representative experimental design for an acute inhalation toxicity study involves the following:

- Species: Sprague-Dawley rats.
- Exposure: Whole-body or nose-only exposure to varying concentrations of **pentafluoroethane** for a fixed duration (typically 4 hours).
- Observations: Continuous monitoring for clinical signs of toxicity during and post-exposure (e.g., changes in respiration, activity, neurological signs).
- Endpoint: Determination of the Lethal Concentration 50 (LC50), the concentration estimated to cause mortality in 50% of the test animals.



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Acute Inhalation Toxicity Experimental Workflow.

Subchronic Toxicity

Repeated inhalation exposure to **pentafluoroethane** does not produce significant systemic toxicity in laboratory animals at high concentrations.

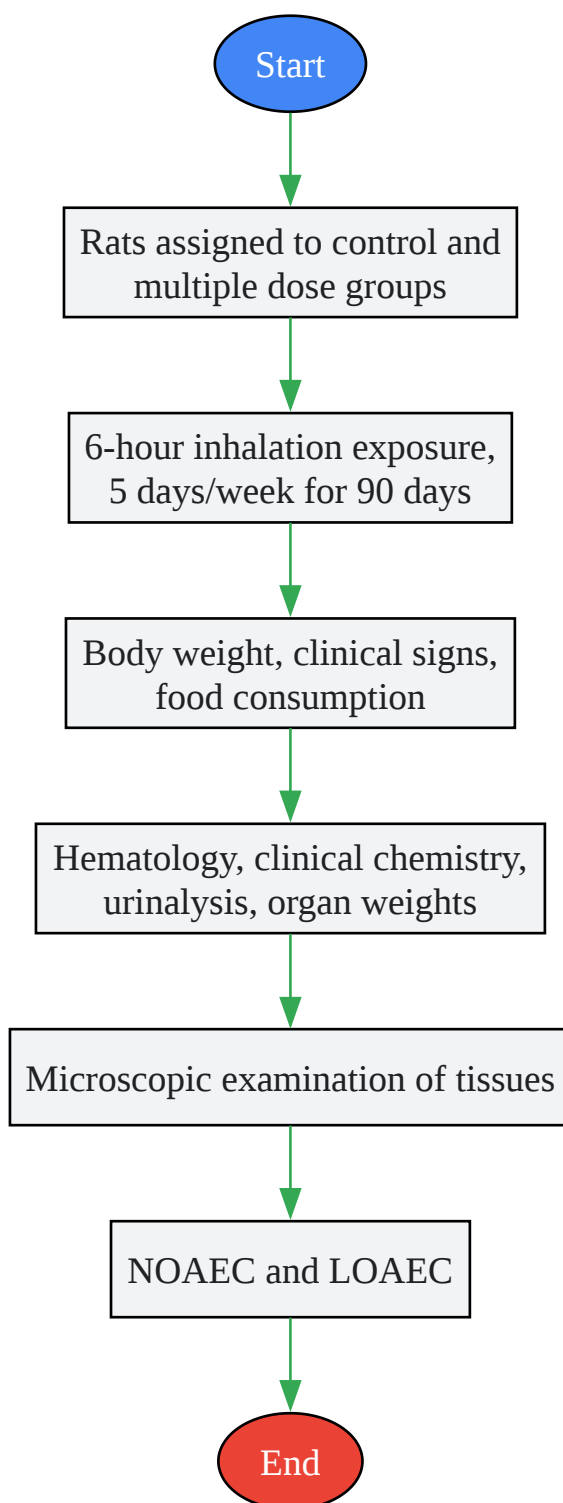
Table 2: Subchronic Inhalation Toxicity of **Pentafluoroethane**

| Species | Duration | NOAEC (ppm) | LOAEC (ppm) | Key Findings | Reference |
|---------|---------------------------------|-------------|-----------------|---|---------------------|
| Rat | 28 days (6 hr/day, 5 days/week) | 50,000 | Not Established | No treatment-related effects observed. | |
| Rat | 90 days (6 hr/day, 5 days/week) | 50,000 | Not Established | No adverse effects on body weight, clinical signs, hematology, clinical chemistry, or histopathology. | [1] |

Experimental Protocols: Subchronic Inhalation Toxicity

A typical 90-day subchronic inhalation study protocol includes:

- Species: Wistar or Sprague-Dawley rats.
- Groups: Multiple groups exposed to different concentrations of **pentafluoroethane** (e.g., 0, 5,000, 15,000, 50,000 ppm) for 6 hours/day, 5 days/week for 90 days.
- Parameters Monitored: Body weight, food consumption, clinical observations, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination.
- Endpoints: Determination of the No-Observed-Adverse-Effect-Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect-Concentration (LOAEC).



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90-Day Subchronic Inhalation Study Workflow.

Chronic Toxicity and Carcinogenicity

There are no publicly available long-term (e.g., 2-year) chronic toxicity and carcinogenicity studies specifically for **pentafluoroethane**. However, based on the lack of genotoxicity and the absence of pre-neoplastic or significant target organ toxicity in subchronic studies, there is currently no significant concern for carcinogenicity.[6]

Genotoxicity

Pentafluoroethane has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.

Table 3: Genotoxicity of **Pentafluoroethane**

| Assay | System | Concentration/ Dose | Result | Reference |
|---------------------------|-----------------------------------|-----------------------------------|----------|-----------|
| Ames Test | S. typhimurium & E. coli | Up to 100% (v/v) | Negative | [1] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 70% | Negative | [1] |
| Chromosomal Aberration | Human Lymphocytes | Up to 70% | Negative | [1] |
| In vivo Micronucleus Test | Mouse Bone Marrow | Up to 600,000 ppm (6-hr exposure) | Negative | [1] |

Experimental Protocols: In Vivo Micronucleus Test

The in vivo micronucleus assay is a key test for assessing chromosomal damage. A typical protocol is as follows:

- Species: Mice.
- Dosing: Exposure to various concentrations of **pentafluoroethane** via inhalation for a specified duration.

- **Sample Collection:** Bone marrow is collected at specific time points after exposure.
- **Analysis:** Polychromatic erythrocytes are scored for the presence of micronuclei, which are indicative of chromosomal damage.

Reproductive and Developmental Toxicity

Pentafluoroethane has been evaluated for developmental toxicity in rats and rabbits. No evidence of teratogenicity has been observed. Information on multi-generational reproductive toxicity is not readily available.

Table 4: Developmental Toxicity of **Pentafluoroethane**

| Species | Exposure Period | NOAEC (Maternal) | NOAEC (Fetal) | Key Findings | Reference |
|---------|---------------------|------------------|---------------|--|---------------------|
| Rat | Gestation Days 6-15 | 50,000 ppm | 50,000 ppm | No embryotoxic or teratogenic effects. | [1] |
| Rabbit | Gestation Days 6-18 | 50,000 ppm | 50,000 ppm | No embryotoxic or teratogenic effects. | [1] |

Experimental Protocols: Developmental Toxicity Study

A standard developmental toxicity study (similar to OECD Guideline 414) involves:

- **Species:** Pregnant rats or rabbits.
- **Exposure:** Daily inhalation exposure to **pentafluoroethane** during the period of organogenesis.
- **Maternal Evaluation:** Monitoring of maternal body weight, food consumption, and clinical signs.

- Fetal Evaluation: At term, fetuses are examined for external, visceral, and skeletal malformations and variations.

Cardiac Sensitization

A significant toxicological endpoint for hydrofluorocarbons is the potential to sensitize the myocardium to the arrhythmogenic effects of adrenaline (epinephrine).

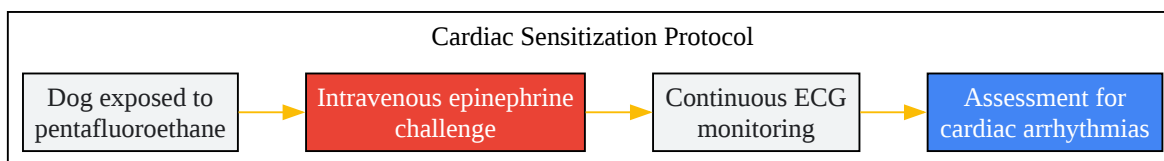
Table 5: Cardiac Sensitization of **Pentafluoroethane**

| Species | Protocol | NOAEC (ppm) | LOAEC (ppm) | Effect | Reference |
|---------|-----------------------|-------------|-------------|---------------------|-----------|
| Dog | Epinephrine Challenge | 75,000 | 100,000 | Cardiac arrhythmias | [1] |

Experimental Protocols: Cardiac Sensitization

The standard protocol for assessing cardiac sensitization involves:

- Species: Beagle dogs.
- Procedure: Animals are exposed to various concentrations of **pentafluoroethane**. An intravenous challenge of epinephrine is administered during exposure.
- Monitoring: The electrocardiogram (ECG) is continuously monitored for the occurrence of cardiac arrhythmias.



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Cardiac Sensitization Experimental Protocol.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pentafluoroethane is poorly absorbed following inhalation and is primarily excreted unchanged in the exhaled air.[6] Due to its low absorption, detailed kinetic constants for uptake and metabolism have not been calculated.[1] There is no evidence of significant metabolism or bioaccumulation.

Signaling Pathways

Given the low biological reactivity and lack of significant toxicity findings, no specific signaling pathways have been identified as being modulated by **pentafluoroethane** at non-lethal exposure levels. The primary mechanism of acute toxicity at very high concentrations is likely related to central nervous system depression and oxygen displacement, rather than interaction with specific molecular pathways.

Conclusion

The toxicological profile of **pentafluoroethane** in laboratory animals indicates a low order of toxicity. The most sensitive endpoint is cardiac sensitization in dogs, which occurs at concentrations significantly higher than those expected from occupational or environmental exposures. The lack of genotoxicity and significant findings in subchronic studies suggest a low potential for chronic toxicity and carcinogenicity, although definitive long-term studies are not publicly available. Developmental toxicity studies have not revealed any teratogenic potential. Overall, under normal conditions of use, **pentafluoroethane** presents a low toxicological risk.

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References

- 1. Pentafluoroethane | CF₃CF₂H | CID 9633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedspecialtygases.com [advancedspecialtygases.com]

- 3. images.thdstatic.com [images.thdstatic.com]
- 4. amp.generalair.com [amp.generalair.com]
- 5. airgas.com [airgas.com]
- 6. Chronic inhalation toxicity/carcinogenicity study in rats exposed to fluorocarbon 113 (FC-113) - PubMed [pubmed.ncbi.nlm.nih.gov]
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